molecular formula C23H21N3O6 B13384349 (2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Cat. No.: B13384349
M. Wt: 435.4 g/mol
InChI Key: PLMKYGHASWACNG-UHFFFAOYSA-N
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Description

This compound is an activated ester derivative of tryptophan, featuring three critical functional groups:

  • Benzyloxycarbonyl (Z) group: Protects the α-amino group, providing stability under acidic conditions while being cleavable via hydrogenolysis .
  • 2,5-Dioxopyrrolidin-1-yl (NHS) ester: Enhances reactivity in amide bond formation, commonly used in peptide synthesis.

The compound’s stereochemistry (2R configuration) ensures compatibility with natural L-amino acids in peptide chains. Its primary application lies in solid-phase peptide synthesis (SPPS), where it facilitates efficient coupling under mild conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKYGHASWACNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Reagents

Reagent/Material Role Typical Amount/Ratio
Cbz-tryptophan (Cbz-Trp-OH) Starting protected amino acid 1 equiv
N-Hydroxysuccinimide (NHS) Esterification agent 1.1–1.2 equiv
Dicyclohexylcarbodiimide (DCC) or DIC Coupling reagent 1.1–1.2 equiv
Anhydrous dichloromethane (DCM) or DMF Solvent Sufficient to dissolve reagents
Inert gas (N2 or Ar) Atmosphere Used to exclude moisture and oxygen

Procedure

  • Dissolution : Dissolve Cbz-tryptophan in anhydrous DCM or DMF under inert atmosphere at 0 °C.

  • Addition of NHS : Add N-hydroxysuccinimide to the stirred solution.

  • Addition of Coupling Reagent : Slowly add DCC (or DIC) to the mixture while maintaining the temperature at 0 °C.

  • Stirring : Allow the reaction mixture to stir at 0 °C for 1–2 hours, then gradually warm to room temperature and stir for an additional 12–24 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Filtration : Filter off the dicyclohexylurea (DCU) precipitate formed during the reaction.

  • Work-up : Wash the filtrate with aqueous solutions (e.g., saturated sodium bicarbonate, water, brine) to remove impurities.

  • Drying : Dry the organic layer over anhydrous sodium sulfate.

  • Concentration : Concentrate the organic layer under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).

Reaction Scheme

$$
\text{Cbz-Trp-OH} + \text{NHS} + \text{DCC} \rightarrow \text{Cbz-Trp-OSu} + \text{DCU}
$$

Where Cbz-Trp-OSu is the this compound.

Research Findings and Optimization

Yield and Purity

  • Typical yields reported for NHS ester formation of Cbz-protected amino acids range from 70% to 90% under optimized conditions.

  • Purity is generally >95% after purification, confirmed by HPLC and NMR spectroscopy.

Reaction Parameters Impact

Parameter Effect on Reaction
Temperature Lower temperatures reduce side reactions; room temperature needed for completion
Solvent DCM preferred for ease of removal; DMF used for solubility
Coupling Reagent DCC produces DCU precipitate, facilitating removal; DIC is more soluble but harder to remove
Molar Ratios Slight excess of NHS and coupling reagent drives reaction to completion
Reaction Time 12–24 hours optimal for full conversion

Side Reactions and Mitigation

  • Formation of N-acylurea byproducts can occur if reaction is prolonged or at elevated temperatures.

  • Use of freshly distilled solvents and inert atmosphere minimizes hydrolysis and decomposition.

Comparative Analysis with Related Compounds

Compound Preparation Method Similarities Differences
(2,5-Dioxopyrrolidin-1-yl) 3-phenyl-2-(Cbz-amino)propanoate (Cbz-Phe-OSu) Same NHS esterification using DCC/NHS in DCM Different amino acid side chain (phenyl vs indolyl)
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (Cbz-Val-OSu) Similar carbodiimide-mediated NHS ester formation Branched aliphatic side chain, may affect solubility

Summary Table of Preparation Conditions

Step Conditions/Notes
Starting Material Cbz-tryptophan (Cbz-Trp-OH), pure form
Solvent Anhydrous DCM or DMF
Esterification Agent N-Hydroxysuccinimide (NHS), 1.1 equiv
Coupling Reagent Dicyclohexylcarbodiimide (DCC), 1.1 equiv
Temperature 0 °C initially, then room temperature
Time 12–24 hours
Purification Filtration of DCU, aqueous washes, chromatography or recrystallization
Yield 70–90%
Purity >95% by HPLC and NMR

Chemical Reactions Analysis

Reactivity of the NHS Ester

The 2,5-dioxopyrrolidin-1-yl (NHS) ester is a highly reactive electrophile that undergoes nucleophilic substitution with amines, thiols, and hydroxyl groups under mild conditions. This forms stable amide, thioester, or ester bonds, respectively, with release of the NHS leaving group.

Reaction Type Conditions Nucleophile Product Source
Amide bond formationpH 7–9, aqueous/organic solventPrimary aminesStable amide bond
HydrolysisAcidic (pH <4) or basic (pH >8)WaterFree carboxylic acid

Example : Reaction with lysine residues in peptides/proteins under physiological conditions forms covalent conjugates .

Benzyloxycarbonyl (Z) Group Chemistry

The Z-group serves as a transient amine protector. It is cleaved via hydrogenolysis or acidolysis, enabling selective deprotection in multi-step syntheses.

Reaction Type Conditions Outcome Source
HydrogenolysisH₂/Pd-C, RTFree primary amine
AcidolysisTFA, 0°C–RTDeprotection with CO₂ release

Note : Stability under basic conditions makes the Z-group orthogonal to NHS ester reactivity .

Indole-Specific Reactions

The indole moiety participates in electrophilic substitution (e.g., at C2/C3 positions) and hydrogen-bonding interactions. Key reactions include:

Reaction Type Conditions Electrophile Product Source
Friedel-Crafts alkylationLewis acids (AlCl₃)Alkyl halidesSubstituted indole derivatives
BrominationBr₂ in DCM, 0°CBromine3-bromoindole

Caution : Strong oxidizing agents (e.g., HNO₃) may degrade the indole ring .

Crosslinking and Bioconjugation

This compound’s dual reactivity (NHS ester + indole) enables applications in bioconjugation. For example:

  • Protein modification : NHS ester reacts with lysine residues, while indole interacts with aromatic residues via π-stacking .

  • Drug delivery : Indole’s hydrophobicity enhances cell membrane permeability .

Stability and Degradation Pathways

Factor Effect Mitigation Source
High humidityHydrolysis of NHS esterStore desiccated at -20°C
Prolonged basic pHZ-group deprotectionUse neutral buffers (pH 6–8)

Case Study: Comparative Reactivity

A study of analogous NHS esters demonstrated:

  • Reaction rate with amines : 10–20 min completion in phosphate buffer (pH 8.5) .

  • Half-life in aqueous solution : ~2 hours at pH 7.4 .

Scientific Research Applications

Z-Trp-OSu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Trp-OSu involves its ability to react with nucleophiles, leading to the formation of covalent bonds. This property makes it a valuable reagent in peptide synthesis and protein modification. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Boc-Protected Analogue: (2S)-3-(1H-Indol-3-yl)-2-[(tert-Butoxycarbonyl)amino]propanoate NHS Ester

  • Structural Differences :
    • The benzyloxycarbonyl (Z) group in the target compound is replaced with a tert-butoxycarbonyl (Boc) group.
    • Stereochemistry: Boc analogue has 2S configuration vs. target’s 2R .
  • Functional Implications: Deprotection: Boc is acid-labile (cleaved with TFA), whereas Z requires hydrogenolysis, making Boc preferable for acid-stable SPPS workflows. Stability: Boc offers greater stability in basic conditions but lower resistance to nucleophiles compared to Z.
  • Applications : Both compounds serve as activated esters, but the Boc variant is favored in Fmoc-based SPPS due to orthogonal protection strategies .

Mercapto-Containing Indole Derivatives

  • Example: (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid .
  • Structural Differences :
    • Replaces the NHS ester with a free carboxylic acid and introduces a mercapto (-SH) group.
    • Contains a brominated indenyl moiety.
  • Functional Implications: Reactivity: The mercapto group enables disulfide bond formation or metal coordination, expanding utility in enzyme inhibition or chelation therapies.
  • Applications : More suited for therapeutic targeting than peptide synthesis.

Heterocyclic Pyrazolyl-Tetrahydropyrimidine Derivatives

  • Example : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .
  • Structural Differences: Complex heterocyclic core with nitro, cyano, and thioxo groups. Indole replaced with a tetrahydropyrimidine ring.
  • Physical Properties: Higher melting point (190.9°C) suggests strong crystalline packing, impacting solubility .
  • Applications : Likely explored for pharmacological uses rather than synthetic chemistry.

Tryptophan-Derived 2,5-Diketopiperazines

  • Example: (S)-3-((1H-Indol-3-yl)methyl)-1-aminopiperazine-2,5-dione .
  • Structural Differences :
    • Cyclized into a diketopiperazine scaffold, eliminating the NHS ester.
    • Includes an acyl hydrazine moiety.
  • Functional Implications :
    • Stability vs. Reactivity : Cyclization reduces reactivity but improves metabolic stability, making it suitable for drug delivery.
    • Bioactivity : Acyl hydrazine groups may confer antitubercular or antifungal properties .
  • Applications : Primarily investigated for therapeutic applications rather than peptide coupling.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate , often referred to as a derivative of pyrrolidinone, possesses a complex structure that includes a pyrrolidinone ring and an amino acid moiety. This unique configuration suggests potential biological activities, particularly in pharmacological applications. Recent studies have focused on its synthesis, reactivity, and biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5C_{20}H_{22}N_{2}O_{5}, with a molecular weight of approximately 370.4 g/mol. The structure features a benzyloxycarbonyl group that protects the amino group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator , affecting various biochemical pathways. The compound's mechanism involves:

  • Binding to active sites of enzymes.
  • Altering enzyme conformation.
  • Interfering with substrate binding.

Anticonvulsant Properties

Recent research has highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . AS-1 demonstrated significant protective effects across various seizure models, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (PTZ) Test
  • 6-Hz Test for drug-resistant epilepsy

In these studies, AS-1 exhibited a favorable safety profile and potential as an add-on therapy with established anticonvulsants like valproic acid (VPA) due to its synergistic effects in seizure models .

Enzyme Interaction Studies

The compound has been evaluated for its interaction with various enzymes, showing promise in modulating enzyme activity. For instance, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies indicated that at a concentration of 10 μM, it moderately inhibited CYP2C9 without significantly affecting CYP3A4 or CYP2D6 activities .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticonvulsant EfficacyAS-1 showed protection in multiple seizure models and potential for combination therapy with VPA .
Study 2ADME-Tox PropertiesDemonstrated excellent permeability and metabolic stability; no hepatotoxicity observed in HepG2 cells .
Study 3Enzyme InteractionModerate inhibition of CYP2C9; no significant effect on other P450 enzymes .

Q & A

Q. Table 1: Comparison of Synthesis and Purification Methods

MethodSolvent SystemTemperatureYieldPuritySource
Column ChromatographyEthyl acetate/hexaneRoom temp46–63%>95%
Recrystallization2-Propanol/MethanolReflux63%98%

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Skin/eye irritation, respiratory sensitization .
  • Protective Measures : Use chemical fume hoods, lab coats, nitrile gloves, and safety goggles. Avoid dust inhalation .
  • Emergency Protocols :
    • Skin contact : Rinse with water for 15 minutes.
    • Inhalation : Move to fresh air; seek medical help if symptoms persist .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Lower temperatures (–20°C to –15°C) stabilize reactive intermediates (e.g., diazomethane) and reduce side reactions .
  • Catalyst Selection : Triethylamine is commonly used to scavenge HCl during coupling, but DMAP or HOBt may enhance efficiency.
  • Solvent Choice : Dichloromethane or xylene is preferred for polar intermediates, while aprotic solvents minimize hydrolysis .

Q. Key Optimization Parameters :

  • Reaction Time : 40–48 hours for complete conversion .
  • Workup : Neutralization with 5% NaOH removes acidic byproducts .

Advanced: What advanced methods confirm structural integrity and stereochemistry?

Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., racemic mixtures in indole derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₉NO₄, MW 171.15) .
  • NMR Analysis :
    • ¹H/¹³C NMR : Assigns protons/carbons (e.g., indole NH at δ 10–12 ppm, Cbz carbonyl at δ 165–170 ppm) .
    • 2D Experiments (COSY, HSQC) : Confirms connectivity in complex scaffolds .

Advanced: How should contradictory data on physical properties be resolved?

Answer:
Discrepancies in melting points or spectral data may arise from:

  • Polymorphism : Recrystallization solvents (e.g., methanol vs. 2-propanol) can yield different crystal forms .
  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
  • Method Validation : Cross-check results with independent techniques (e.g., compare NMR with IR carbonyl stretches at ~1700 cm⁻¹) .

Example : A study reported a melting point of 138–140°C for a related indole-pyrrolidinone derivative, while another noted 209–211°C. This divergence highlights the need for standardized recrystallization protocols .

Advanced: What experimental designs assess the compound’s reactivity in biological systems?

Answer:

  • Kinetic Studies : Monitor hydrolysis rates under physiological conditions (pH 7.4, 37°C) to predict stability in drug delivery .
  • Enzyme Inhibition Assays : Test interactions with trypsin-like proteases, leveraging the Cbz group’s affinity for active sites .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

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